molecular formula C7H3ClF3NO2 B1600933 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid CAS No. 796090-27-2

3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid

Cat. No. B1600933
M. Wt: 225.55 g/mol
InChI Key: WDORPWNWWOLVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the empirical formula C7H3ClF3NO2 . It has a molecular weight of 225.55 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid consists of a pyridine ring with a trifluoromethyl group at the 4-position and a chloro group at the 3-position . The molecular weight is 224.37 g/mol .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid, are used in the synthesis of various biologically active molecules . They are also involved in addition reactions and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid include a molecular weight of 224.37 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Scientific Research Applications

Agrochemical Industry

  • Application : TFMP derivatives are primarily used for crop protection from pests .
  • Results : The introduction of Fluazifop-butyl, the first TFMP derivative in the agrochemical market, led to the development of more than 20 new TFMP-containing agrochemicals .

Pharmaceutical Industry

  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
  • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Organic Synthesis

  • Application : TFMPs are used as intermediates in organic synthesis .
  • Results : The introduction of fluorine or a fluorinated group can significantly alter the properties of an organic compound, making TFMPs valuable tools in the synthesis of new compounds .

Functional Materials

  • Application : TFMPs have found applications in the development of functional materials .
  • Results : The unique properties of fluorine and the pyridine moiety make TFMPs useful in the development of novel materials .

Medication for Migraine

  • Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances .
  • Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .

Boronic Acid Derivatives

  • Application : 3-Chloro-4-(trifluoromethyl)phenylboronic acid is a derivative of TFMPs used in organic synthesis .
  • Results : The introduction of a boronic acid group can significantly alter the properties of an organic compound, making these derivatives valuable tools in the synthesis of new compounds .

Safety And Hazards

The safety data sheet for 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDORPWNWWOLVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466917
Record name 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid

CAS RN

796090-27-2
Record name 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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